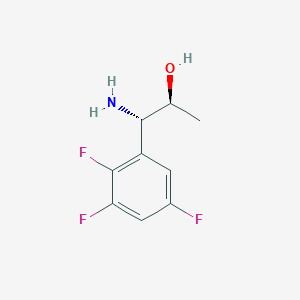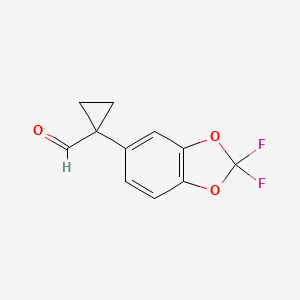
1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbaldehyde is a chemical compound with the molecular formula C11H8F2O4. It is characterized by the presence of a cyclopropane ring and a benzodioxole moiety, both of which contribute to its unique chemical properties. This compound is of interest in various fields, including organic synthesis and medicinal chemistry.
Méthodes De Préparation
The synthesis of 1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbaldehyde typically involves the reaction of 2,2-difluoro-1,3-benzodioxole with cyclopropane derivatives under specific conditions. One common method includes the use of potassium fluoride as a catalyst in the presence of an effective quantity of a hydrogen fluoride source . The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Analyse Des Réactions Chimiques
1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring, especially in the presence of strong nucleophiles like sodium hydride or organolithium reagents.
Applications De Recherche Scientifique
1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may act as an inhibitor of key enzymes involved in metabolic pathways, thereby affecting the growth and proliferation of cells .
Comparaison Avec Des Composés Similaires
1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbaldehyde can be compared with other similar compounds, such as:
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid: This compound shares a similar structure but differs in the functional group attached to the cyclopropane ring.
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carbonitrile: This compound has a nitrile group instead of an aldehyde group, leading to different chemical reactivity and applications.
2,2-Difluoro-1,3-benzodioxole: This compound lacks the cyclopropane ring, making it less complex but still useful in various synthetic applications.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C11H8F2O3 |
|---|---|
Poids moléculaire |
226.18 g/mol |
Nom IUPAC |
1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H8F2O3/c12-11(13)15-8-2-1-7(5-9(8)16-11)10(6-14)3-4-10/h1-2,5-6H,3-4H2 |
Clé InChI |
MKVGWTJHVPIPOG-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C=O)C2=CC3=C(C=C2)OC(O3)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-(4-Chlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13057892.png)

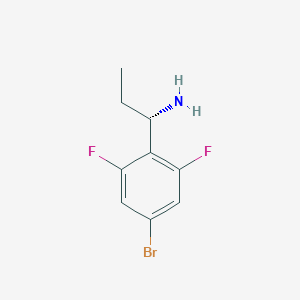


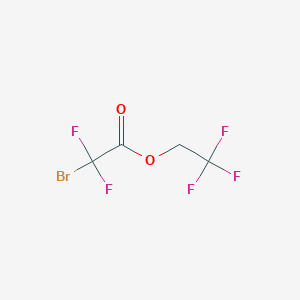
![6',7'-Dihydro-5'H-spiro[bicyclo[3.1.0]hexane-2,4'-thieno[3,2-c]pyridine]](/img/structure/B13057930.png)

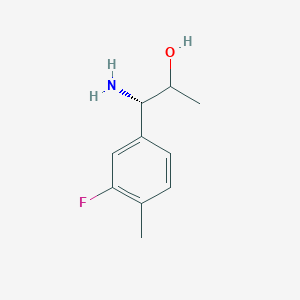
![2-{1-[(4,6-dimethylpyrimidin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B13057943.png)
![5-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-9-yl-methyl]-thiophene-3-carboxylicacidmethylester](/img/structure/B13057950.png)
![3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13057962.png)

